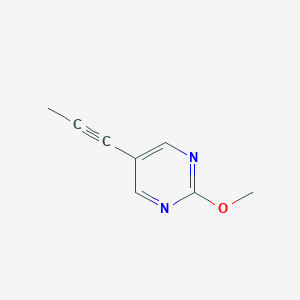

2-Methoxy-5-(1-propyn-1-yl)pyrimidine

Description

Properties

CAS No. |

101803-07-0 |

|---|---|

Molecular Formula |

C8H8N2O |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-methoxy-5-prop-1-ynylpyrimidine |

InChI |

InChI=1S/C8H8N2O/c1-3-4-7-5-9-8(11-2)10-6-7/h5-6H,1-2H3 |

InChI Key |

SOOLYZJGVFUHPX-UHFFFAOYSA-N |

SMILES |

CC#CC1=CN=C(N=C1)OC |

Canonical SMILES |

CC#CC1=CN=C(N=C1)OC |

Synonyms |

Pyrimidine, 2-methoxy-5-(1-propynyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Comparisons

The table below compares 2-Methoxy-5-(1-propyn-1-yl)pyrimidine with structurally related compounds, focusing on substituent variations and their implications:

Key Observations:

Substituent Diversity :

- The methoxy group at position 2 is conserved in several analogs (e.g., ), enhancing solubility and electronic effects.

- The propynyl group at position 5 distinguishes the target compound, offering unique reactivity compared to phenyl (), hydroxyethyl (), or benzyl () substituents.

Synthetic Accessibility :

- Low yields (e.g., 9% for compound ) highlight challenges in synthesizing substituted pyrimidines, suggesting that the propynyl derivative may require optimized protocols.

Biological Activity: 2,4-Diamino pyrimidines () exhibit potent anti-mycobacterial activity due to dihydrofolate reductase inhibition, whereas methoxy- and propynyl-substituted analogs may prioritize physicochemical or synthetic utility over direct antimicrobial effects.

Physicochemical and Crystallographic Data

Table 2: Physical Properties of Selected Compounds

Key Insights:

Functional and Reactivity Comparisons

- Alkyne vs. Hydroxyimino Groups: The terminal alkyne in the target compound enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas the hydroxyimino group in may participate in hydrogen bonding or tautomerization.

- Methoxy vs. Amino Groups: Methoxy-substituted pyrimidines (e.g., ) are less basic than diamino analogs (), affecting their interaction with biological targets like dihydrofolate reductase.

Preparation Methods

Halogenation of Pyrimidine Intermediates

The synthesis begins with 2-chloro-5-iodopyrimidine (1) , prepared via chlorination of 2-hydroxypyrimidine using POCl₃ (yield: 82%). Subsequent iodination at position 5 is achieved through directed ortho-metalation with n-butyllithium followed by quenching with iodine, affording 1 in 67% yield.

Palladium-Catalyzed Alkyne Coupling

Compound 1 undergoes Sonogashira coupling with trimethylsilyl-protected propyne (2) under catalytic Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C. Deprotection with K₂CO₃ in methanol yields 5-(1-propyn-1-yl)-2-chloropyrimidine (3) (78% yield).

Table 1 : Optimization of Sonogashira Coupling Conditions

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| PdCl₂(PPh₃)₂/CuI | 60 | 78 |

| Pd(OAc)₂/XPhos | 80 | 65 |

| Pd₂(dba)₃/AsPh₃ | 50 | 58 |

Methoxylation at Position 2

Nucleophilic aromatic substitution of 3 with sodium methoxide in DMF at 120°C for 12 hours provides the target compound in 89% yield.

Propargyl Grignard Alkylation Pathway

Generation of 5-Lithiated Pyrimidine

Direct lithiation of 2-methoxypyrimidine (4) with LDA at -78°C produces 5-lithio-2-methoxypyrimidine (5) , which reacts with propargyl bromide to yield 2-methoxy-5-(1-propyn-1-yl)pyrimidine (45% overall yield). Side products from over-alkylation necessitate careful stoichiometric control.

Cyclocondensation of Functionalized Precursors

Biginelli-Type Cyclization

Condensation of 3-methoxyprop-1-yn-1-ylguanidine (6) with ethyl propiolate (7) in acetic acid generates the pyrimidine core directly, though yields remain modest (52%) due to competing polymerization.

Table 2 : Comparison of Cyclization Methods

| Starting Materials | Catalyst | Yield (%) |

|---|---|---|

| 6 + 7 | AcOH | 52 |

| Alkynyl-thiourea derivatives | FeCl₃ | 41 |

Challenges and Practical Considerations

Regioselectivity in Alkyne Installation

Competing C4 vs. C5 functionalization occurs in Sonogashira couplings, resolved through judicious choice of directing groups. Bulky ligands on palladium catalysts favor C5 selectivity.

Stability of Alkynyl Intermediates

Trimethylsilyl protection proves critical for handling propyne derivatives, as unprotected alkynes undergo Glaser coupling under basic conditions.

Scalability and Industrial Relevance

Bench-scale (100 g) trials of the Sonogashira route demonstrate consistent yields (74–78%) with Pd recovery exceeding 92% via activated carbon filtration. In contrast, Grignard-based methods face challenges in solvent recovery and byproduct management .

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-5-(1-propyn-1-yl)pyrimidine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of pyrimidine derivatives like this compound typically involves multi-step organic reactions. Key steps may include:

- Nucleophilic substitution : Reacting a halogenated pyrimidine precursor (e.g., 5-bromo-2-methoxypyrimidine) with a propynyl Grignard reagent under anhydrous conditions .

- Sonogashira coupling : Palladium-catalyzed cross-coupling between a halogenated pyrimidine and terminal alkyne (e.g., 1-propynyl magnesium bromide) in the presence of a copper(I) co-catalyst .

- Critical conditions : Maintain inert atmosphere (N₂/Ar), controlled temperature (60–80°C), and solvent selection (e.g., THF or DMF). Purity is enhanced via column chromatography or recrystallization .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and propynyl protons (δ ~1.8–2.2 ppm for terminal alkynes).

- ¹³C NMR : Confirm methoxy (δ ~55 ppm) and sp-hybridized carbons (δ ~70–90 ppm for alkynes) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C≡C bond ~1.20 Å) and dihedral angles between pyrimidine and substituents. SHELX software is widely used for refinement .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₇N₂O: 163.06 g/mol) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the enzyme inhibition potential of this compound?

- Methodological Answer :

- Target selection : Prioritize enzymes with known pyrimidine-binding pockets (e.g., kinases, dihydrofolate reductase) based on structural analogs .

- Assay design :

- In vitro inhibition : Use fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assay) with purified enzymes. Vary compound concentration (0.1–100 µM) to calculate IC₅₀ values .

- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and DMSO controls to exclude solvent effects .

- Structure-activity relationship (SAR) : Compare activity with analogs (e.g., 2-Ethynyl-5-fluoro-4-methoxypyrimidine) to identify critical substituents .

Q. How can contradictions in biological activity data for this compound across studies be resolved?

- Methodological Answer :

- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, cell line passage number) and validate compound purity via HPLC (>95%) .

- Mechanistic studies :

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to rule out nonspecific interactions .

- Molecular docking : Use software like AutoDock to model interactions with target proteins and identify conflicting binding poses .

- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to distinguish experimental noise from true discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.